Tris(dibenzylideneacetone)dipalladium(0)

Catalog No.
S8173179
CAS No.
M.F
C51H42O3Pd2
M. Wt
915.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dibenzylideneacetone)dipalladium(0)

Product Name

Tris(dibenzylideneacetone)dipalladium(0)

IUPAC Name

1,5-diphenylpenta-1,4-dien-3-one;palladium

Molecular Formula

C51H42O3Pd2

Molecular Weight

915.7 g/mol

InChI

InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;

InChI Key

CYPYTURSJDMMMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd]

Catalyst for Cross-Coupling Reactions

Pd2(dba)3 serves as a versatile catalyst for various cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules. Some prominent examples include:

  • Negishi Coupling: This reaction couples organohalides (RX) with organozinc reagents (RZnX) to form new C-C bonds .
  • Suzuki-Miyaura Coupling: This coupling reaction utilizes organoboron compounds (R-Bpin) to react with organic halides (RX) or triflates (ROTs) for C-C bond formation .
  • Stille Coupling: Pd2(dba)3 can catalyze the cross-coupling of organohalides (RX) with organotin reagents (R3SnX) to create new C-C bonds .
  • Sonogashira Coupling: This reaction involves the coupling of terminal alkynes (RC≡CH) with aryl or vinyl halides (ArX or VX) to form new C-C bonds with a carbon-carbon triple bond .
  • Heck Reaction: Pd2(dba)3 can catalyze the coupling of alkenes with aryl or vinyl halides (ArX or VX) to form new C-C bonds containing a double carbon-carbon bond .

These reactions are fundamental tools in organic synthesis, allowing researchers to construct complex organic molecules with precise control over the product structure.

Beyond Cross-Coupling Reactions

Pd2(dba)3 finds applications in other organic transformations beyond cross-coupling reactions. Here are some notable examples:

  • Carroll Rearrangement: This reaction involves the rearrangement of propargylic alcohols to form α,β-unsaturated carbonyl compounds . Pd2(dba)3 serves as the catalyst for this rearrangement.
  • Trost Asymmetric Allylic Alkylation: This reaction allows for the enantioselective synthesis of allylic compounds, which are valuable building blocks in organic synthesis . Pd2(dba)3 along with chiral ligands enables this asymmetric transformation.
  • Buchwald-Hartwig Amination: This reaction forms new carbon-nitrogen bonds between aryl or vinyl halides (ArX or VX) and amine nucleophiles (NRR') . Pd2(dba)3 can be employed as a catalyst in this reaction along with suitable ligands.

Tris(dibenzylideneacetone)dipalladium(0), often abbreviated as Pd₂(dba)₃, is an organopalladium compound characterized by its dark purple to brown solid form. It is composed of two palladium atoms coordinated with three dibenzylideneacetone ligands. The compound is moderately soluble in organic solvents such as chloroform and benzene, but insoluble in water . The structure features two palladium centers separated by approximately 320 picometers, interconnected by the dibenzylideneacetone ligands .

Tris(dibenzylideneacetone)dipalladium(0) serves as a versatile catalyst in various organic reactions, including:

  • Negishi Coupling: A cross-coupling reaction between organozinc reagents and organic halides.
  • Suzuki Coupling: Involves the coupling of boronic acids with halides or triflates.
  • Trost Asymmetric Allylic Alkylation: A method for forming chiral centers in organic molecules.
  • Buchwald–Hartwig Amination: A reaction that forms carbon-nitrogen bonds using aryl halides and amines .

These reactions typically proceed under mild conditions, showcasing the compound's efficiency as a catalyst.

The synthesis of Tris(dibenzylideneacetone)dipalladium(0) generally involves the reaction of sodium tetrachloropalladate with dibenzylideneacetone. The process can be summarized in the following steps:

  • Formation of Palladium Complex: React palladium(II) chloride with sodium chloride to generate sodium tetrachloropalladate.
  • Reaction with Dibenzylideneacetone: Combine the palladium complex with dibenzylideneacetone in chloroform under an inert atmosphere (e.g., nitrogen or argon).
  • Recrystallization: The product can be recrystallized from chloroform to yield pure Tris(dibenzylideneacetone)dipalladium(0) .

Alternative methods have been developed to enhance yield and purity, often employing various solvents and inorganic bases during synthesis .

UniquenessTris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃Homogeneous catalysisHigh solubility in organic solventsBis(dibenzylideneacetone)palladium(0)Pd(dba)₂CatalysisLess sterically hindered than Pd₂(dba)₃Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Cross-coupling reactionsMore stable but less reactive than Pd₂(dba)₃Palladium(II) acetatePd(OAc)₂Catalytic cyclesActs as a precursor for various palladium complexes

Tris(dibenzylideneacetone)dipalladium(0)'s unique ligand environment and solubility profile make it particularly effective for specific catalytic applications, distinguishing it from other palladium complexes.

Interaction studies involving Tris(dibenzylideneacetone)dipalladium(0) focus on its behavior in different solvent systems and its reactivity with other chemical species. Research has shown that it can form nanoparticles under specific conditions, highlighting its potential use in nanotechnology applications. Furthermore, studies on solubility limits in mixed solvent systems provide insights into its aggregation behavior, which is crucial for applications in materials science .

Hydrogen Bond Acceptor Count

3

Exact Mass

916.12077 g/mol

Monoisotopic Mass

914.12036 g/mol

Heavy Atom Count

56

Dates

Modify: 2023-08-28

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